![molecular formula C5H4ClN B13008825 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile CAS No. 23745-75-7](/img/structure/B13008825.png)
3-Chlorobicyclo[1.1.0]butane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorobicyclo[1.1.0]butane-1-carbonitrile is a highly strained bicyclic compound characterized by a four-membered ring structure with a chlorine atom and a nitrile group attached. The unique structure of this compound makes it an interesting subject for chemical research, particularly in the fields of synthetic organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile typically involves the formation of the bicyclo[1.1.0]butane core followed by the introduction of the chlorine and nitrile groups. One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium. This intermediate can then be reacted with appropriate reagents to introduce the nitrile group .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its primary use in research settings. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile undergoes a variety of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Addition Reactions: The strained bicyclic structure can participate in addition reactions, particularly with electrophiles.
Ring-Opening Reactions: The high strain in the bicyclic ring makes it susceptible to ring-opening reactions, often leading to the formation of cyclobutanes or other ring systems.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Electrophiles: For addition reactions, electrophiles like halogens or acids can be employed.
Catalysts: Transition metal catalysts, such as palladium or nickel, are often used to facilitate ring-opening reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Addition Products: Compounds with additional functional groups attached to the bicyclic core.
Ring-Opened Products: Cyclobutanes or other ring systems resulting from the cleavage of the strained bicyclic ring.
Wissenschaftliche Forschungsanwendungen
3-Chlorobicyclo[1.1.0]butane-1-carbonitrile has several applications in scientific research:
Synthetic Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a bioisostere in drug design, particularly for its ability to rigidify molecular structures and improve pharmacokinetic properties.
Material Science: Explored for its unique structural properties in the development of new materials.
Wirkmechanismus
The mechanism of action of 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile is primarily related to its high strain energy and reactivity. The strained bicyclic structure makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. In medicinal chemistry, its rigid structure can influence the binding affinity and selectivity of drug candidates by presenting functional groups in a well-defined three-dimensional orientation .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.0]butane: The parent compound without the chlorine and nitrile groups.
1-Azabicyclo[1.1.0]butane: An analog with a nitrogen atom at one bridgehead.
Spiropentane: A related compound with a different ring fusion pattern.
Uniqueness: 3-Chlorobicyclo[1.1.0]butane-1-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which impart distinct reactivity and potential for further functionalization. The combination of these functional groups with the strained bicyclic core makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .
Eigenschaften
CAS-Nummer |
23745-75-7 |
|---|---|
Molekularformel |
C5H4ClN |
Molekulargewicht |
113.54 g/mol |
IUPAC-Name |
3-chlorobicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C5H4ClN/c6-5-1-4(5,2-5)3-7/h1-2H2 |
InChI-Schlüssel |
OVSLTIVJEFPORJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(C1(C2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


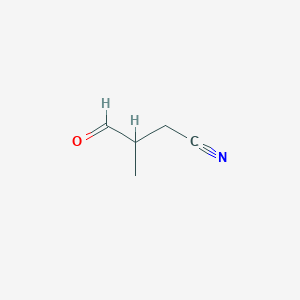
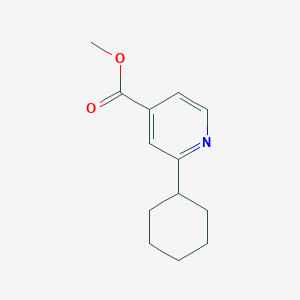
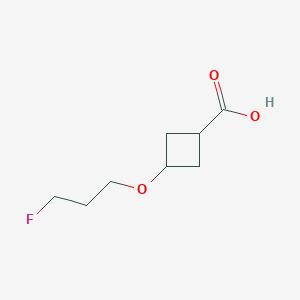
![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13008764.png)
![7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13008772.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)
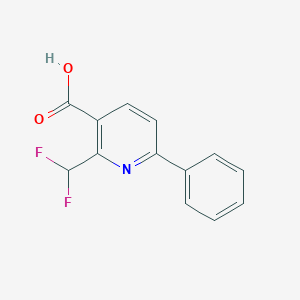
![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)
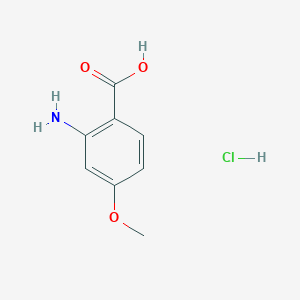

![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13008801.png)

![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)
